Mycoplasma hyorhinis protein P115

Species-specific detection Mycoplasma diagnostics Cross-reactivity elimination

Mycoplasma hyorhinis protein P115 (CAS 134710-57-9) is a 115-kDa cytoplasmic protein identified in the porcine pathobiont M. hyorhinis.

Molecular Formula C19H31NO2
Molecular Weight 0
CAS No. 134710-57-9
Cat. No. B1178582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycoplasma hyorhinis protein P115
CAS134710-57-9
SynonymsMycoplasma hyorhinis protein P115
Molecular FormulaC19H31NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mycoplasma hyorhinis Protein P115 (CAS 134710-57-9): Baseline Identity, Species-Specific Signature, and Functional Classification for Procurement Decision-Making


Mycoplasma hyorhinis protein P115 (CAS 134710-57-9) is a 115-kDa cytoplasmic protein identified in the porcine pathobiont M. hyorhinis. Its primary amino acid sequence, determined by Notarnicola et al., revealed an N-terminal region bearing a highly conserved consensus sequence characteristic of nucleotide-binding domains of ATPase and GTPase enzymes [1]. The protein is now functionally annotated as the chromosome partition protein Smc (Structural Maintenance of Chromosomes), a member of the SMC ATPase family required for chromosome condensation and segregation [2]. Critically, P115 is not a surface-exposed or membrane-associated antigen; it exclusively partitions into the hydrophilic phase during Triton X-114 fractionation and shows no surface-exposed domains by immunofluorescence, confirming its cytoplasmic residence [1].

Why Mycoplasma hyorhinis Protein P115 Cannot Be Substituted by Generic Mycoplasma Antigens or In-Class Porcine Mycoplasma Proteins


Serological diagnosis and immunological research on porcine mycoplasmas are severely confounded by extensive antigenic cross-reactivity among M. hyopneumoniae, M. hyorhinis, M. hyosynoviae, and M. flocculare. Studies using Tween-20 ELISA and whole-cell antigen preparations have documented cross-reactive IgG responses across these species, leading to false-positive results in commercial assays [1]. Common diagnostic targets such as the 73 kDa antigen are shared among multiple porcine mycoplasmas [2]. Even within M. hyorhinis, different protein targets exhibit divergent properties: the membrane-spanning p37 protein (43.5 kDa) has been validated for species-specific ELISA but differs fundamentally from P115 in subcellular localization, molecular weight, and functional class [3]. Substituting P115 with a generic whole-cell lysate, a cross-reactive antigen such as p37, or an SMC homolog from another Mycoplasma species (e.g., M. pneumoniae or M. pulmonis) would compromise both species specificity and the ability to interrogate chromosome partitioning biology unique to M. hyorhinis.

Quantitative and Comparative Evidence for Mycoplasma hyorhinis Protein P115 Differentiation Versus Closest Analogs and Alternatives


Species Specificity: Zero Detection Across All Tested Non-hyorhinis Mycoplasma and Bacterial Species by Both Antibody and Genomic Probe

P115 was tested for species specificity by immunoblotting with polyclonal anti-P115 antibody and by Southern hybridization with a P115 gene probe against a panel of mycoplasmal and bacterial species. P115 was not detected in any other mycoplasmal or bacterial species examined, establishing it as a species-specific protein [1]. In contrast, whole-cell M. hyorhinis Tween-20 ELISA preparations generate cross-reactive IgG responses in M. hyopneumoniae- and M. flocculare-infected animals [2]. Similarly, whole-cell protein profiles of porcine mycoplasmas share multiple cross-reactive antigens, including a dominant 73 kDa band common to M. hyorhinis, M. hyopneumoniae, and M. flocculare, and a 41 kDa band shared between M. hyopneumoniae and M. flocculare [3].

Species-specific detection Mycoplasma diagnostics Cross-reactivity elimination

Subcellular Localization: Exclusive Cytoplasmic Partitioning Versus Membrane-Associated Mycoplasma Diagnostic Antigens

P115 exclusively partitions into the aqueous (hydrophilic) phase during Triton X-114 phase fractionation of M. hyorhinis, and immunofluorescence analysis of whole M. hyorhinis cells using anti-P115 antibody reveals no surface-exposed domains. No leader peptide was identified in the deduced amino acid sequence [1]. This contrasts with p37, a 43.5-kDa membrane-spanning protein of M. hyorhinis that functions in thiamine pyrophosphate binding and host-cell adherence and is accessible at the cell surface [2]. The cytoplasmic localization of P115 makes it unsuitable for surface-antigen-based diagnostic formats but uniquely suited for applications requiring a defined intracellular target unaffected by antigenic variation mechanisms that operate on surface-exposed mycoplasma proteins.

Cytoplasmic protein Triton X-114 phase partitioning Immunofluorescence localization

Functional Annotation: SMC Family Chromosome Partitioning ATPase Versus Transport and Adhesion Proteins

P115 contains a highly conserved N-terminal consensus sequence (G-X-X-X-X-G-K-T/S) characteristic of the P-loop of nucleotide-binding domains of ATPase and GTPase enzymes [1]. The protein is now definitively classified as a chromosome partition protein Smc (Structural Maintenance of Chromosomes), belonging to the SMC ATPase family (KEGG ortholog K03529) and required for chromosome condensation and partitioning during cell division [2]. This functional assignment distinguishes P115 from other M. hyorhinis diagnostic targets: p37 is a high-affinity transport system protein (peri plasmic binding protein-dependent transport) [3], and the Vlp family (p37 is unrelated) drives surface antigenic variation. Unlike P115, the SMC homologs in other Mycoplasma species—though structurally related—are not species-specific and are widely conserved across bacteria [2].

SMC ATPase Chromosome partitioning Nucleotide-binding domain Functional classification

Expression Fidelity: Single Native Product Versus Multiple Aberrant Translation Products in Heterologous E. coli Systems

In its native M. hyorhinis host, P115 is expressed as a single 115-kDa polypeptide detectable by immunoblotting with specific antiserum. However, when the P115-coding region (spanning just over 3.0 kb) is expressed in Escherichia coli, a set of four related polypeptides of 110, 100, 65, and 55 kDa is produced from the same coding sequence. This results from promiscuous translation initiation at internal sites used in E. coli but not in mycoplasmas, defining fundamental differences in translational regulatory signals between mycoplasmas and eubacteria [1]. This is in contrast to p37, which expresses as a single product of expected size (~45.97 kDa) when produced recombinantly in E. coli and retains reactivity with M. hyorhinis hyperimmune serum [2].

Recombinant protein expression Promiscuous translation initiation Mycoplasma codon usage E. coli expression

Target Application Scenarios for Mycoplasma hyorhinis Protein P115 Based on Quantitative Differentiation Evidence


Species-Specific Serological Assay Development for Differential Diagnosis of Porcine Mycoplasma Infections

P115's demonstrated species specificity—zero detection across all tested non-hyorhinis mycoplasmal and bacterial species by both specific antibody and genomic probe [1]—makes it a candidate coating antigen for indirect ELISA or lateral flow immunoassay formats targeting M. hyorhinis-specific antibodies in swine serum or oral fluids. This addresses the well-documented problem of false-positive results arising from cross-reactivity when whole-cell M. hyorhinis Tween-20 ELISA or crude antigen preparations are used, which react with sera from M. hyopneumoniae- and M. flocculare-infected pigs [2]. Unlike surface-located antigens (e.g., p37, Vlp proteins) subject to antigenic variation, the cytoplasmic and sequence-conserved nature of P115 may offer more stable epitope presentation across M. hyorhinis strains.

Target Antigen for M. hyorhinis Chromosome Biology and Cell Division Research

P115 is the only known M. hyorhinis protein that combines membership in the SMC (Structural Maintenance of Chromosomes) ATPase family with confirmed species-specific expression [1]. As a functional ortholog of bacterial chromosome partition proteins (KEGG K03529), P115 can serve as a specific probe to study chromosome condensation, segregation, and cell division mechanisms in M. hyorhinis. This is particularly valuable given that genetic manipulation tools for this organism remain limited, making biochemical interrogation of native proteins a critical research approach. Purified recombinant P115—when verified as the full-length 115-kDa product rather than truncated fragments (110, 100, 65, 55 kDa) generated by promiscuous translation in E. coli [3]—can be used for ATPase activity assays, DNA-binding studies, and structural characterization.

Vaccine Antigen Quality Control and Batch-to-Batch Consistency Reagent

P115 can serve as a defined, species-specific analyte for quality control of inactivated whole-cell M. hyorhinis vaccines. While p37-based ELISA has been validated for monitoring anti-M. hyorhinis IgG responses in vaccinated pigs [4], P115 offers a complementary, orthogonal target that is (a) physically distinct (cytoplasmic, 115 kDa vs. membrane-spanning, 43.5 kDa), (b) functionally unrelated, and (c) confirmed species-specific by independent antibody and DNA probe methods [1]. Using both P115 and p37 as independent QC antigens would provide dual-target verification of vaccine antigen content and consistency across production batches.

Research-Grade Recombinant P115 Procurement with Defined Full-Length Specifications

Given the documented production of four related polypeptides (110, 100, 65, and 55 kDa) alongside full-length 115-kDa P115 when the coding region is expressed in E. coli [3], procurement specifications for recombinant P115 must mandate: (a) verification of the full-length 115-kDa product by SDS-PAGE and immunoblotting with anti-P115 antibody; (b) quantification of the percentage of full-length product relative to truncated species; (c) confirmation of N-terminal integrity (presence of the ATPase P-loop motif G-X-X-X-X-G-K-T/S); and (d) species authentication of the gene source. Suppliers who cannot provide this characterization data should be deprioritized, as truncated products may lack essential functional domains.

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